molecular formula C14H14INO B3204690 2-iodo-N-[(3-methoxyphenyl)methyl]aniline CAS No. 1040017-70-6

2-iodo-N-[(3-methoxyphenyl)methyl]aniline

Cat. No.: B3204690
CAS No.: 1040017-70-6
M. Wt: 339.17 g/mol
InChI Key: VHPGMZQVAILGMS-UHFFFAOYSA-N
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Description

2-iodo-N-[(3-methoxyphenyl)methyl]aniline is an organic compound with the molecular formula C14H14INO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-methoxybenzyl group and an iodine atom is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[(3-methoxyphenyl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-N-[(3-methoxyphenyl)methyl]aniline, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative .

Scientific Research Applications

2-iodo-N-[(3-methoxyphenyl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodo-N-[(3-methoxyphenyl)methyl]aniline involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding to proteins and other biomolecules. Additionally, the methoxy group can engage in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-iodoaniline: Similar structure but lacks the 3-methoxybenzyl group.

    N-[(3-methoxyphenyl)methyl]aniline: Similar structure but lacks the iodine atom.

    2-bromo-N-[(3-methoxyphenyl)methyl]aniline: Similar structure with bromine instead of iodine.

Uniqueness

2-iodo-N-[(3-methoxyphenyl)methyl]aniline is unique due to the presence of both the iodine atom and the 3-methoxybenzyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-iodo-N-[(3-methoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO/c1-17-12-6-4-5-11(9-12)10-16-14-8-3-2-7-13(14)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPGMZQVAILGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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